molecular formula C15H21N5O4 B1669581 N6-Cyclopentyladenosine CAS No. 41552-82-3

N6-Cyclopentyladenosine

Cat. No.: B1669581
CAS No.: 41552-82-3
M. Wt: 335.36 g/mol
InChI Key: SQMWSBKSHWARHU-SDBHATRESA-N
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Description

N6-Cyclopentyladenosine is a synthetic adenosine derivative that acts as a selective agonist for the adenosine A1 receptor. This compound is known for its potent cardiovascular effects and is widely used in scientific research to study the adenosine receptors. It has a molecular formula of C15H21N5O4 and a molar mass of 335.36 g/mol .

Scientific Research Applications

N6-Cyclopentyladenosine has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the adenosine receptors and their interactions with other molecules.

    Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving the adenosine A1 receptor.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, epilepsy, and neuroprotection.

    Industry: Utilized in the development of new pharmaceuticals targeting the adenosine receptors.

Mechanism of Action

Target of Action

N6-Cyclopentyladenosine (CPA) is a potent and selective agonist of the adenosine A1 receptor . The adenosine A1 receptor is a G protein-coupled receptor that plays a crucial role in many physiological processes, including neurotransmission, cardiac rhythm, and sleep regulation .

Mode of Action

CPA interacts with the adenosine A1 receptor, mimicking the action of adenosine, a ubiquitous endogenous modulator . This interaction triggers a series of intracellular events, leading to the modulation of various physiological processes .

Biochemical Pathways

The activation of the adenosine A1 receptor by CPA can inhibit the excessive release of excitatory neurotransmitters like glutamate . This effect is particularly significant in the central nervous system, where it contributes to the anticonvulsant action of adenosine .

Pharmacokinetics

This suggests that CPA can cross the blood-brain barrier, a critical factor for drugs acting on central nervous system targets .

Result of Action

CPA exhibits several effects due to its interaction with the adenosine A1 receptor. It acts as an anticonvulsant and might exhibit protective actions against aminophylline-induced seizures . CPA also exhibits an analgesic effect against acute, arthritis-induced, and neuropathic pain .

Action Environment

The action of CPA, like many other drugs, can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of CPA. As an example, the antinociceptive effect of CPA is linked to opioid receptors . Therefore, the presence of opioid receptor agonists or antagonists could potentially influence the efficacy of CPA .

Safety and Hazards

When handling N6-Cyclopentyladenosine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

N6-Cyclopentyladenosine interacts with the adenosine A1 receptor, exhibiting high affinity and selectivity . The Ki values for human A1, A2A, and A3 receptors are 2.3 nM, 790 nM, and 43 nM, respectively . This interaction with the adenosine A1 receptor is central to its role in biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have anticonvulsant activity and might exhibit protective actions against aminophylline-induced seizures .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the adenosine A1 receptor. This binding can lead to enzyme inhibition or activation and changes in gene expression . The exact mechanism of action can depend on the specific cellular context and the presence of other signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to increase hippocampal afterdischarge thresholds in rats of various ages . The specific temporal effects can depend on the experimental conditions and the specific biological system being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, both 0.5 mg/kg and 1 mg/kg doses of this compound significantly increased hippocampal afterdischarge thresholds in rats of various ages . The higher dose significantly decreased the afterdischarge threshold in 25-day-old rats .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is known to regulate free fatty acid metabolism, lipolysis, heart rate, and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: N6-Cyclopentyladenosine can be synthesized through a multi-step process involving the cyclopentylation of adenosine. The key steps include:

    Protection of the hydroxyl groups: Adenosine is first protected at the 2’, 3’, and 5’ hydroxyl groups using a suitable protecting group such as benzoyl or acetyl.

    N6-Cyclopentylation: The protected adenosine is then reacted with cyclopentylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to introduce the cyclopentyl group at the N6 position.

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: N6-Cyclopentyladenosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution at the N6 position can produce various N6-substituted derivatives .

Comparison with Similar Compounds

    N6-Methyladenosine: Another adenosine derivative with similar receptor affinity but different pharmacokinetic properties.

    2-Chloro-N6-cyclopentyladenosine: A derivative with a chlorine atom at the 2-position, offering different receptor selectivity and potency.

    8-Cyclopentyl-1,3-dipropylxanthine: A xanthine derivative with adenosine receptor antagonist properties.

Uniqueness: N6-Cyclopentyladenosine is unique due to its high selectivity and potency for the adenosine A1 receptor, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMWSBKSHWARHU-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41552-82-3
Record name N6-cyclopentyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41552-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Cyclopentyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CYCLOPENTYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N6-Cyclopentyladenosine (this compound) is a highly selective agonist for the adenosine A1 receptor (A1AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Upon binding to A1ARs, this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase activity. [, , , , , ] This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels. [, , , , , ] Downstream effects of A1AR activation by this compound vary depending on the cell type and tissue but commonly include:

  • Bradycardia: this compound slows heart rate by activating A1ARs on cardiac muscle cells. [, , , , , , ] This effect is mediated by the inhibition of L-type calcium channels. [, ]
  • Anticonvulsant Activity: this compound displays anticonvulsant effects in various animal models of epilepsy. [, , ] While the exact mechanisms remain to be fully elucidated, they likely involve modulation of neuronal excitability. [, , ]
  • Antinociception: this compound produces analgesic effects in models of pain, particularly in inflammatory pain. [, ] This effect has been linked to the activation of κ-opioid receptors. []
  • Inhibition of Neurotransmitter Release: this compound reduces the release of various neurotransmitters, including acetylcholine and tachykinins, from enteric nerve endings. [, , ] This effect contributes to the modulation of intestinal motility. []

ANone: While the provided research articles focus on the pharmacological characterization of this compound, they do not delve into detailed spectroscopic data. For a complete structural characterization, refer to chemical databases like PubChem or ChemSpider.

ANone: The provided research articles primarily focus on the pharmacological aspects of this compound and do not cover its material compatibility and stability or its performance in non-biological applications.

ANone: this compound is primarily recognized for its pharmacological activity as an adenosine A1 receptor agonist and is not known to possess catalytic properties. The provided research articles focus on its biological effects and do not indicate any catalytic applications.

ANone: Several research papers explore the structure-activity relationship (SAR) of this compound by examining the effects of structural modifications on its activity, potency, and selectivity:

  • A1AR Selectivity: Modifications at the 2-position of the adenine ring, such as the addition of a chlorine atom (2-chloro-N6-Cyclopentyladenosine), can further enhance A1AR selectivity. [, ]
  • Partial Agonism: Introduction of alkylamino substituents at the 8-position of the adenine ring can lead to compounds with partial agonist activity at A1ARs. [] For instance, 8-methylamino-N6-Cyclopentyladenosine (8MCPA) and 8-ethylamino-N6-Cyclopentyladenosine (8ECPA) exhibited reduced intrinsic activity compared to this compound in reducing heart rate in rats. []
  • Influence of N6-Substituent: The N6-cyclopentyl group is crucial for A1AR affinity. [] Modifications to this group can significantly impact potency and selectivity.

ANone: The provided research articles primarily focus on the pharmacological characterization of this compound and do not provide detailed information about its stability characteristics or specific formulation strategies.

ANone: The provided research articles are primarily concerned with the scientific and pharmacological aspects of this compound and do not address specific SHE (Safety, Health, and Environment) regulations. As a research chemical, handling this compound requires adherence to standard laboratory safety protocols and relevant regulations for handling potentially hazardous substances.

ANone: Several studies have investigated the pharmacokinetic and pharmacodynamic properties of this compound in rats:

  • Pharmacokinetics: this compound displays a rapid elimination half-life in rats (around 7 minutes) after intravenous administration. [, ] Structural modifications, such as 8-alkylamino substitutions, can lead to a larger volume of distribution and longer terminal half-lives (17-24 minutes). []
  • Pharmacodynamics: The relationship between this compound concentration and its cardiovascular effects, particularly heart rate reduction, can be described by the sigmoidal Emax model. [, ]
  • Metabolism: While the research articles do not provide a detailed metabolic profile of this compound, they suggest that it is not extensively metabolized into active metabolites, as determined by radioreceptor assays. []

ANone: Numerous studies highlight the in vitro and in vivo efficacy of this compound in various experimental settings:

  • In vitro: this compound effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing A1ARs, confirming its agonist activity at the cellular level. [, ] It also demonstrates inhibitory effects on neurotransmitter release from enteric nerve endings in isolated tissue preparations. [, ]
  • In vivo: this compound exhibits significant efficacy in various animal models:
    • Cardiovascular Effects: It produces bradycardia and hypotension in rats, demonstrating its effects on the cardiovascular system. [, , , , , , , ]
    • Anticonvulsant Activity: this compound effectively reduces seizure susceptibility in animal models of epilepsy. [, , ]
    • Antinociception: It displays significant analgesic effects in models of inflammatory pain. [, ]

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